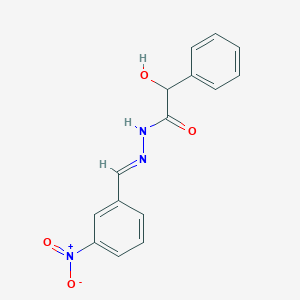
2-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide (BDBH) is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BDBH is a hydrazone derivative that has been synthesized through various methods and has been shown to have a wide range of biological activities.
Wirkmechanismus
The mechanism of action of 2-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide is not fully understood, but it is believed to act through the inhibition of enzymes involved in cell growth and proliferation. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and has been suggested to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its potential anticancer and antimicrobial properties, this compound has been shown to have antioxidant and anti-inflammatory effects. This compound has also been suggested to have neuroprotective effects, with potential applications in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 2-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for further research. However, one limitation of this compound is its poor solubility in water, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide. One area of interest is in the development of this compound derivatives with improved solubility and bioavailability. Additionally, further studies on the mechanism of action of this compound and its potential applications in the treatment of neurodegenerative diseases are needed. Finally, more research is needed to fully understand the potential antimicrobial properties of this compound and its potential use as an alternative to traditional antibiotics.
Synthesemethoden
2-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide can be synthesized through the condensation reaction of 2-bromo-4'-methoxybenzohydrazide with 2,3-dimethoxybenzaldehyde. This reaction is typically carried out in a solvent such as ethanol or methanol and requires the use of a catalyst such as p-toluenesulfonic acid. The resulting product is a yellow crystalline solid that is purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-bromo-N'-(2,3-dimethoxybenzylidene)benzohydrazide has been studied for its potential therapeutic applications in various areas of research. One of the main areas of interest is in the treatment of cancer. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been suggested as a potential chemotherapeutic agent. Additionally, this compound has been studied for its potential use as an antimicrobial agent, with promising results against various bacterial strains.
Eigenschaften
Molekularformel |
C16H15BrN2O3 |
|---|---|
Molekulargewicht |
363.21 g/mol |
IUPAC-Name |
2-bromo-N-[(Z)-(2,3-dimethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O3/c1-21-14-9-5-6-11(15(14)22-2)10-18-19-16(20)12-7-3-4-8-13(12)17/h3-10H,1-2H3,(H,19,20)/b18-10- |
InChI-Schlüssel |
BZWDLDVSPHXYEY-ZDLGFXPLSA-N |
Isomerische SMILES |
COC1=CC=CC(=C1OC)/C=N\NC(=O)C2=CC=CC=C2Br |
SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC=C2Br |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C=NNC(=O)C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-[(E)-(4-chlorophenyl)methylideneamino]-2-hydroxy-2-phenylacetamide](/img/structure/B274166.png)


![N'-[1-(4-bromophenyl)ethylidene]-1-adamantanecarbohydrazide](/img/structure/B274175.png)


![1-[(4-methoxyphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B274181.png)
![5-[4-(Dimethylamino)benzylidene]-3-(4-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B274186.png)

